molecular formula C46H60N2O10 B13862080 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B13862080
M. Wt: 801.0 g/mol
InChI Key: DMPRDSPPYMZQBT-NPSBFUNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule that combines a phenolic structure with a piperidine ring and a tartaric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, amine, and ketone are reacted under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Phenolic Coupling: The phenolic group is coupled to the piperidine ring through a Friedel-Crafts alkylation reaction.

    Tartaric Acid Addition: The final step involves the addition of tartaric acid to the compound, which can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Esterification: The tartaric acid moiety can undergo esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, hydrogen peroxide, or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like benzyl halides, alkyl halides, or acyl chlorides.

    Esterification: Reagents like alcohols and acid catalysts.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Esterification: Esters of tartaric acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the interactions between phenolic compounds and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it useful in studying protein-ligand interactions.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its phenolic and piperidine moieties suggest that it could interact with various biological targets, such as enzymes and receptors, making it a potential therapeutic agent for conditions like pain, inflammation, and neurological disorders.

Industry

In industry, the compound can be used as an additive in materials science. Its phenolic structure can provide antioxidant properties, making it useful in the stabilization of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The tartaric acid moiety can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
  • (2R,3R)-2,3-dihydroxybutanedioic acid
  • 4-benzylpiperidine
  • Phenol

Uniqueness

The uniqueness of 4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid lies in its combination of functional groups The presence of both a phenolic group and a piperidine ring allows for diverse interactions with biological targets, while the tartaric acid moiety adds additional functionality

Properties

Molecular Formula

C46H60N2O10

Molecular Weight

801.0 g/mol

IUPAC Name

4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*16-,21-;1-,2-/m001/s1

InChI Key

DMPRDSPPYMZQBT-NPSBFUNMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.